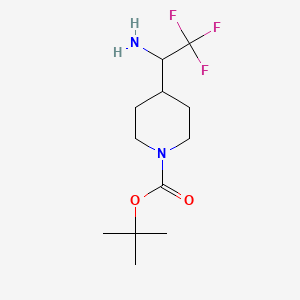

1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFSKVYSEAUBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678071 | |

| Record name | tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-64-5 | |

| Record name | tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, a valuable building block in medicinal chemistry. The synthesis is centered around the widely utilized reductive amination of N-Boc-4-piperidone with 2,2,2-trifluoroethylamine. This document outlines the core synthetic strategy, provides a detailed experimental protocol for the key reaction, and presents relevant data in a structured format.

Core Synthesis Strategy: Reductive Amination

The primary approach for the synthesis of this compound involves a one-pot reductive amination reaction. This highly efficient method combines the formation of an iminium ion intermediate from N-Boc-4-piperidone and 2,2,2-trifluoroethylamine, followed by its in-situ reduction to the target secondary amine. The choice of a suitable reducing agent is critical to the success of this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent due to its mildness and selectivity, which helps to avoid the undesired reduction of the starting ketone.

The overall reaction is depicted in the workflow below:

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structure elucidation of tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate. This molecule, a key building block in medicinal chemistry, incorporates a trifluoromethyl group, a piperidine ring, and a Boc-protecting group, each presenting distinct spectroscopic signatures.

Spectroscopic Data Summary

The structural confirmation of tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The expected quantitative data from these analyses are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 - 3.90 | br m | 2H | -CH₂- (axial, piperidine ring, adjacent to N-Boc) |

| ~3.50 | qd | 1H | -CH(NH₂)- |

| ~2.80 - 2.60 | br t | 2H | -CH₂- (equatorial, piperidine ring, adjacent to N-Boc) |

| ~1.80 - 1.60 | m | 3H | -CH- (piperidine ring), -CH₂- (piperidine ring) |

| ~1.60 | br s | 2H | -NH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.30 - 1.10 | m | 2H | -CH₂- (piperidine ring) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling constants (J) would provide further structural detail.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Quartet J(C-F) (Hz) | Assignment |

| ~154.8 | - | C=O (Boc) |

| ~125.0 | ~280 | -CF₃ |

| ~79.5 | - | -C(CH₃)₃ (Boc) |

| ~55.0 | ~30 | -CH(NH₂)CF₃ |

| ~44.0 | - | -CH₂- (piperidine ring, adjacent to N-Boc) |

| ~41.0 | - | -CH- (piperidine ring) |

| ~30.0 | - | -CH₂- (piperidine ring) |

| 28.4 | - | -C(CH₃)₃ (Boc) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | d | -CF₃ |

Note: The chemical shift is referenced to CFCl₃. The doublet arises from coupling with the adjacent methine proton.

Table 4: Mass Spectrometry (Electrospray Ionization - ESI-MS)

| m/z (amu) | Ion |

| 283.16 | [M+H]⁺ |

| 305.14 | [M+Na]⁺ |

| 227.12 | [M - C₄H₈ + H]⁺ |

| 183.12 | [M - Boc + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

M = Molecular Weight (282.30 g/mol )

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Broad | N-H stretch (primary amine) |

| 2975, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong, Sharp | C=O stretch (urethane, Boc)[1][2] |

| ~1250, 1160 | Strong | C-F stretch (trifluoromethyl) |

| ~1170 | Strong | C-O stretch (urethane, Boc) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the analyte, tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate, is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 500 MHz spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at 125 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are obtained on a 470 MHz spectrometer. Chemical shifts are referenced externally to a sealed capillary containing CFCl₃.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to promote protonation.

-

Analysis: The solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). Data is acquired in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Visualized Workflow and Pathways

The logical flow of the structure elucidation process is depicted below.

Caption: Workflow for the structure elucidation of the target molecule.

This comprehensive guide outlines the expected analytical data and experimental procedures necessary for the unambiguous structure elucidation of tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate. The combination of NMR, MS, and IR spectroscopy provides complementary information that, when integrated, confirms the precise molecular architecture.

References

Technical Guide: Spectral and Synthetic Overview of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a detailed synthetic protocol for the versatile building block, 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 4.02 – 3.96 | m | - | 2H | Piperidine CH₂ (axial) |

| 3.72 | br s | - | 1H | NH₂ |

| 3.52 - 3.41 | m | - | 1H | CH-CF₃ |

| 3.33 | tdd | 11.6, 3.7, 2.3 | 2H | Piperidine CH₂ (equatorial) |

| 3.26 – 3.17 | m | - | 1H | Piperidine CH |

| 1.92 | br s | - | 1H | NH₂ |

| 1.87 – 1.72 | m | - | 4H | Piperidine CH₂ |

| 1.53 – 1.28 | m | - | 13H | Boc (C(CH₃)₃) & Piperidine CH₂ |

Table 2: ¹³C NMR Spectral Data (126 MHz, CDCl₃) [1]

| Chemical Shift (δ ppm) | Assignment |

| 155.3 | C=O (Boc) |

| 79.3 | C(CH₃)₃ (Boc) |

| 68.4, 68.2 | Piperidine CH₂ |

| 61.3 | CH-CF₃ |

| 46.9 | Piperidine CH |

| 38.7 | Piperidine CH₂ |

| 30.2 | Piperidine CH₂ |

| 28.7 | C(CH₃)₃ (Boc) |

| 28.3 | Piperidine CH₂ |

| 27.1 | Piperidine CH₂ |

| 24.1 | Piperidine CH₂ |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data (Film) [1]

| Wavenumber (νmax cm⁻¹) | Assignment |

| 2957, 2843 | C-H stretch |

| 1691 | C=O stretch (Boc) |

| 1479, 1455 | C-H bend |

| 1391, 1365 | C-H bend |

| 1240, 1169, 1142 | C-F stretch |

| 1104 | C-N stretch |

Experimental Protocols

Synthesis of this compound

This protocol details a plausible synthetic route based on established methodologies for the synthesis of α-trifluoromethyl amines and reductive amination of piperidones.

Overall Reaction:

N-Boc-4-piperidone + 2,2,2-Trifluoroethylamine → this compound

Materials:

-

N-Boc-4-piperidone

-

2,2,2-Trifluoroethylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Imine Formation:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add 2,2,2-trifluoroethylamine (1.1 eq).

-

Add glacial acetic acid (1.0 eq) to catalyze the imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

commercial availability of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. This document consolidates information on its commercial availability, physicochemical properties, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Commercial Availability

This compound, also known as tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate, is a commercially available building block. Its unique structure, combining a Boc-protected piperidine ring with a trifluoroethylamine moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for the development of novel therapeutics.

A number of chemical suppliers offer this compound, ensuring its accessibility for research purposes. The table below summarizes key identifiers and ordering information from a selection of vendors.

| Identifier | Value |

| CAS Number | 1159982-64-5 |

| Molecular Formula | C₁₂H₂₁F₃N₂O₂ |

| Molecular Weight | 282.31 g/mol |

| IUPAC Name | tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate |

| Synonyms | This compound, tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate |

Table 1: Chemical Identifiers

| Supplier | Purity |

| BLDpharm | Not specified |

| CymitQuimica | 98% |

| SmallMolecules.com | ≥90%[1] |

Table 2: Commercial Supplier Information

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure, several properties can be inferred, which are crucial for its handling, reaction setup, and potential formulation.

| Property | Value | Source/Method |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

Table 3: Physicochemical Properties

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This diagram is a conceptual representation and would require experimental optimization.

References

role of trifluoroethylamine moiety in drug design

An In-depth Technical Guide to the Role of the Trifluoroethylamine Moiety in Drug Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at optimizing physicochemical and pharmacokinetic properties. Among fluorinated motifs, the 2,2,2-trifluoroethylamine (TFEA) moiety is a privileged scaffold. This guide provides a comprehensive technical overview of the multifaceted roles of the TFEA group in drug design. It delves into its profound effects on key molecular properties, including basicity (pKa) and lipophilicity (LogP), and its critical function in enhancing metabolic stability by sterically shielding the amine from enzymatic degradation. Through case studies of approved drugs such as Lapatinib and Bicalutamide, this document illustrates the practical application and therapeutic advantages of the TFEA moiety. Furthermore, detailed experimental protocols for the evaluation of these key drug-like properties are provided, along with graphical representations of biological pathways and experimental workflows to offer a holistic resource for drug discovery and development professionals.

Introduction

The introduction of fluorine into bioactive molecules is a widely utilized strategy in drug design to modulate a compound's properties and enhance its therapeutic profile.[1] The trifluoromethyl group (CF₃) is particularly significant due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[1] When appended to an ethylamine backbone, it forms the 2,2,2-trifluoroethylamine (TFEA) moiety, a functional group that imparts a unique and advantageous set of characteristics to a parent molecule. The TFEA group can enhance metabolic stability, modulate basicity, and serve as a valuable bioisostere, making it a highly sought-after building block in the synthesis of novel therapeutics.[2][3] This guide explores the core contributions of the TFEA moiety to drug design, supported by quantitative data, mechanistic insights, and detailed experimental procedures.

Physicochemical Properties of the Trifluoroethylamine Moiety

The unique electronic properties of the TFEA group directly influence the physicochemical characteristics of a drug molecule, impacting its solubility, permeability, and target-binding interactions.

pKa Modulation

The most significant electronic effect of the TFEA moiety is the substantial reduction in the basicity of the nitrogen atom. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which delocalizes the lone pair of electrons on the nitrogen, making them less available for protonation. This results in a pKa value for 2,2,2-trifluoroethylamine that is drastically lower than that of its non-fluorinated counterpart, ethylamine. This attenuated basicity is a key feature, as it can reduce unwanted interactions with acidic off-targets and improve a drug's pharmacokinetic profile.[4]

| Compound | Structure | pKa Value |

| Ethylamine | CH₃CH₂NH₂ | 10.6 |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7[5] |

| Table 1: Comparison of the pKa values of ethylamine and 2,2,2-trifluoroethylamine. The strong inductive effect of the trifluoromethyl group significantly lowers the basicity of the amine. |

Impact on Lipophilicity

The incorporation of fluorine is a well-established method for increasing a molecule's lipophilicity, which is quantified by the partition coefficient (LogP). The trifluoromethyl group, in particular, can enhance a drug's ability to cross cellular membranes, which can be crucial for reaching intracellular targets. However, the overall effect on lipophilicity depends on the molecular context. While the CF₃ group itself is lipophilic, the reduction in the amine's basicity can lead to a lower distribution coefficient (LogD) at physiological pH if the compound is predominantly ionized.

| Parent Compound | TFEA-Containing Analog | ΔLogP | Rationale |

| Aniline | N-(2,2,2-trifluoroethyl)aniline | +1.5 (Est.) | The CF₃CH₂- group significantly increases lipophilicity compared to a hydrogen atom. |

| Propranolol | N-desisopropyl-N-(2,2,2-trifluoroethyl)propranolol | +0.8 (Est.) | Replacement of an isopropyl group with a trifluoroethyl group enhances lipophilicity. |

| Table 2: Estimated changes in LogP upon introduction of a trifluoroethylamine moiety. The TFEA group generally increases a molecule's lipophilicity. |

Bioisosterism and Conformational Effects

The TFEA moiety can act as a non-classical bioisostere of the amide bond.[6] While an amide bond is planar, the TFEA linkage is tetrahedral, introducing a three-dimensional structural element.[6] This can be advantageous for disrupting interactions that may lead to metabolic liability or for optimizing the geometry of binding to a biological target. Furthermore, the N-H bond of the TFEA group can still act as a hydrogen bond donor, preserving key interactions with the target protein.[4]

Enhancement of Metabolic Stability

A primary application of the TFEA moiety in drug design is to improve metabolic stability. The bulky and electron-deficient trifluoromethyl group provides steric hindrance that can protect the adjacent C-H bonds and the amine itself from metabolism by cytochrome P450 (CYP) enzymes.[1][7]

Blocking Metabolic Pathways

N-dealkylation is a common metabolic pathway for secondary and tertiary amines. The TFEA group is highly resistant to this process. The strong C-F bonds and the steric bulk of the CF₃ group prevent the enzymatic oxidation of the α-carbon, which is the initial step in N-dealkylation. This metabolic blocking effect can significantly increase the half-life of a drug in vivo.[7]

Quantitative Assessment of Metabolic Stability

The enhanced metabolic stability conferred by the TFEA group can be quantified using in vitro assays, such as the liver microsomal stability assay. The results are typically reported as the in vitro half-life (t½) and intrinsic clearance (CLint).

| Compound Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog with N-ethyl group | 15 | 46.2 |

| Analog with N-trifluoroethyl group | > 60 | < 11.5 |

| Table 3: Representative data from a human liver microsomal stability assay. The TFEA-containing analog shows significantly greater metabolic stability. |

Case Studies in Drug Design

The therapeutic success of several marketed drugs can be attributed, in part, to the strategic inclusion of a trifluoroethylamine-related moiety.

Lapatinib

Lapatinib (Tykerb®) is an orally active dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[8] It inhibits both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). While not a classical TFEA, the related N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) group contributes to its binding affinity and favorable pharmacokinetic profile, which includes oral bioavailability.[8][9]

Bicalutamide

Bicalutamide (Casodex®) is a non-steroidal antiandrogen used in the treatment of prostate cancer.[10] It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). While the core of Bicalutamide is not a TFEA, it contains a trifluoromethylphenyl group which is crucial for its antagonist activity.[11] The trifluoromethyl group contributes to the high binding affinity for the AR and the overall stability of the molecule.[12]

Key Experimental Protocols

Accurate and reproducible experimental data are essential for evaluating the impact of the TFEA moiety on a drug candidate's properties.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable group.[13]

Methodology:

-

Sample Preparation: A known concentration of the TFEA-containing compound (e.g., 1-10 mM) is dissolved in deionized water or a co-solvent system if solubility is low. The ionic strength of the solution is kept constant using a background electrolyte like KCl.[13]

-

Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is maintained at a constant temperature and stirred continuously.

-

Data Acquisition: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.[14]

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the first derivative of the curve, where the inflection point corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[13]

Determination of Lipophilicity (Shake-Flask Method)

The shake-flask method is the gold standard for measuring the octanol-water partition coefficient (LogP).[15][16]

Methodology:

-

Phase Preparation: 1-Octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for LogD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[15]

-

Partitioning: A small aliquot of the stock solution is added to a vial containing a known ratio of the saturated 1-octanol and aqueous buffer. The vial is sealed and shaken vigorously until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[17]

-

Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[18][19]

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: A 10 mM stock solution in DMSO is prepared.[20]

-

Liver Microsomes: Pooled human liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18]

-

NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP activity.[20]

-

-

Incubation:

-

The test compound is added to the microsomal suspension at a final concentration of typically 1 µM and pre-incubated at 37°C.[18]

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Control incubations are performed in the absence of the NADPH regenerating system to account for non-enzymatic degradation.

-

-

Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[19]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the stop solution for accurate quantification.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (k / microsomal protein concentration).[20]

Conclusion

The 2,2,2-trifluoroethylamine moiety is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to profoundly lower the basicity of the parent amine, enhance metabolic stability by blocking key enzymatic pathways, and serve as a valuable bioisosteric replacement for amide bonds makes it a highly attractive component in drug design. By understanding the fundamental physicochemical and pharmacokinetic consequences of incorporating the TFEA group, and by employing robust experimental protocols to quantify these effects, drug discovery teams can more effectively design and optimize the next generation of therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 5. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Lapatinib - Wikipedia [en.wikipedia.org]

- 9. Lapatinib (Tykerb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mercell.com [mercell.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-Depth Technical Guide to the Chiral Resolution of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of the racemic mixture of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, a crucial step for the development of enantiomerically pure pharmaceuticals. This document outlines two primary strategies: diastereomeric salt resolution and preparative chiral chromatography, offering detailed experimental protocols and data presentation to facilitate their application in a laboratory setting.

Introduction

The separation of enantiomers, or chiral resolution, is a critical process in the pharmaceutical industry. The distinct three-dimensional arrangements of enantiomers can lead to significantly different pharmacological and toxicological profiles. For the compound this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the isolation of a single enantiomer is often a regulatory and scientific necessity. This guide explores the two most industrially relevant techniques for achieving this separation.

Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and highly scalable method for separating enantiomers of ionizable compounds, such as amines. The process involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Selection of Resolving Agent

The choice of the resolving agent is paramount for a successful resolution. For the target amine, which possesses a basic nitrogen atom, chiral acids are the resolving agents of choice. Commonly employed and commercially available chiral acids include derivatives of tartaric acid and mandelic acid. The selection is often empirical, and a screening of different resolving agents and solvents is recommended to identify the optimal conditions for crystallization and separation.

Based on the successful resolution of structurally analogous fluorinated amines, derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) and (-)-di-p-toluoyl-L-tartaric acid (L-DTTA), are proposed as primary candidates.

Experimental Protocol: Diastereomeric Salt Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

This protocol is adapted from established procedures for the resolution of similar amines and serves as a robust starting point.

Materials:

-

Racemic this compound

-

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

-

Methanol (reagent grade)

-

Ethyl acetate (reagent grade)

-

2M Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., a mixture of methanol and ethyl acetate).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-di-p-toluoyl-D-tartaric acid in the same solvent system, gently warming if necessary to achieve complete dissolution.

-

Slowly add the resolving agent solution to the amine solution with constant stirring.

-

Allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to facilitate salt formation and precipitation of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the isolated salt under vacuum.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system. This may be the same as the initial crystallization solvent or a different one, determined through solubility studies.

-

Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization.

-

Isolate the purified crystals by filtration and dry under vacuum.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent such as dichloromethane.

-

Add a 2M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the enantiomerically enriched free amine.

-

-

Analysis of Enantiomeric Purity:

-

Determine the enantiomeric excess (ee) of the recovered amine using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

-

Data Presentation: Hypothetical Screening Results

A preliminary screening of resolving agents and solvents is crucial for optimizing the resolution process. The following table presents hypothetical data to illustrate the expected outcomes.

| Resolving Agent | Solvent System (v/v) | Molar Ratio (Amine:Acid) | Yield of Salt (%) | Enantiomeric Excess (ee%) of Recovered Amine |

| (+)-Di-p-toluoyl-D-tartaric acid | Methanol/Ethyl Acetate (1:4) | 1:0.5 | 35 | >95% (S-enantiomer) |

| (-)-Di-p-toluoyl-L-tartaric acid | Methanol/Ethyl Acetate (1:4) | 1:0.5 | 38 | >95% (R-enantiomer) |

| (R)-(-)-Mandelic Acid | Isopropanol | 1:1 | 45 | 85% (R-enantiomer) |

| (S)-(+)-Mandelic Acid | Isopropanol | 1:1 | 42 | 82% (S-enantiomer) |

Note: The specific enantiomer that preferentially crystallizes will depend on the absolute configuration of the resolving agent and the amine.

Preparative Chiral Chromatography

For smaller scale separations or when diastereomeric salt resolution proves challenging, preparative chiral chromatography offers a powerful alternative. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Selection of Chiral Stationary Phase and Mobile Phase

The choice of the CSP is critical and is typically based on the structural class of the compound being separated. For Boc-protected amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve the best balance of resolution and retention time. A small amount of an amine additive (e.g., diethylamine) is often included in the mobile phase to improve peak shape and reduce tailing.

Experimental Protocol: Preparative Chiral HPLC

Instrumentation:

-

Preparative HPLC system with a suitable pump, injector, and detector (UV or Mass Spectrometer).

-

Chiral column (e.g., Chiralpak® series).

Procedure:

-

Method Development (Analytical Scale):

-

Initially, develop an analytical method on a smaller dimension chiral column with the same stationary phase to screen for suitable mobile phase conditions.

-

Optimize the mobile phase composition to achieve a baseline separation of the two enantiomers with a resolution factor (Rs) greater than 1.5.

-

-

Scale-Up to Preparative Scale:

-

Transfer the optimized analytical method to a preparative scale column. The flow rate and injection volume will need to be scaled up accordingly based on the column dimensions.

-

Dissolve the racemic this compound in the mobile phase.

-

Perform multiple injections of the racemic mixture onto the preparative column.

-

-

Fraction Collection:

-

Collect the fractions corresponding to each enantiomer as they elute from the column. The collection can be triggered based on time or detector signal.

-

-

Solvent Removal and Isolation:

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.

-

-

Analysis of Enantiomeric Purity:

-

Analyze the purity of the collected fractions using the developed analytical chiral HPLC method.

-

Data Presentation: Representative Chromatographic Conditions

The following table provides an example of typical conditions for the chiral separation of a Boc-protected amine.

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Dimensions | 250 x 4.6 mm, 5 µm (analytical); 250 x 20 mm, 5 µm (preparative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min (analytical); 18 mL/min (preparative) |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Visualization of Experimental Workflows

To provide a clear understanding of the processes described, the following diagrams illustrate the key steps in each resolution strategy.

Caption: Workflow for Diastereomeric Salt Resolution.

Caption: Workflow for Preparative Chiral Chromatography.

Conclusion

The chiral resolution of this compound is a critical process for the development of enantiopure pharmaceuticals. Both diastereomeric salt resolution and preparative chiral chromatography are viable and powerful techniques to achieve this separation. The choice between these methods will depend on factors such as the scale of the separation, the cost of the resolving agent or chiral stationary phase, and the developmental stage of the project. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement these techniques in their laboratories. It is recommended that a thorough screening of conditions be performed to optimize the chosen resolution strategy for this specific compound.

A Technical Guide to the Theoretical Conformational Analysis of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is a critical determinant of its biological activity and physicochemical properties. For drug candidates such as 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, a thorough understanding of its conformational landscape is paramount for rational drug design and development. This technical guide outlines a comprehensive approach to the theoretical conformational analysis of this molecule, integrating computational chemistry methods with key experimental validation techniques. We will explore the conformational preferences of the piperidine ring and the trifluoroethylamine moiety, supported by illustrative data and detailed methodologies.

Introduction to Conformational Analysis

The piperidine scaffold is a prevalent feature in a multitude of pharmaceutical agents.[1] Its chair-like conformation, akin to cyclohexane, is the most stable arrangement, minimizing both angular and torsional strain.[1] However, the introduction of substituents can significantly influence the conformational equilibrium. For this compound, the key conformational questions revolve around the orientation of the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen, the axial versus equatorial placement of the trifluoroethylamine substituent at the C4 position, and the rotational conformers of the C-N bond linking the piperidine and the trifluoroethylamine side chain.

The trifluoroethylamine moiety introduces additional complexity due to the strong electronegativity of the fluorine atoms, which can lead to significant hyperconjugative and electrostatic interactions that influence conformational stability.[2][3]

Computational Conformational Analysis Workflow

A robust theoretical conformational analysis typically begins with a computational exploration of the potential energy surface of the molecule. This process aims to identify all low-energy conformers and rank them by their relative stability.

Caption: Workflow for computational conformational analysis.

Detailed Computational Protocol

A suggested protocol for the computational analysis of this compound is as follows:

-

Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure using a molecular builder.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. For a molecule of this complexity, a molecular mechanics force field such as MMFF94 is suitable for an initial broad search. This will involve the rotation of all significant dihedral angles, including the piperidine ring torsions, the C4-substituent bond, and the bonds within the trifluoroethylamine sidechain.

-

Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

-

Quantum Mechanics Optimization: The selected conformers are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a basis set like 6-31G.[4] For fluorinated compounds, including a diffuse function (e.g., 6-31+G) can be beneficial. Solvation effects can be included at this stage using a polarizable continuum model (PCM) to simulate a solvent environment (e.g., chloroform or water), as solvent polarity can play a major role in conformational preference.[2][5]

-

Thermodynamic Properties: Following optimization, frequency calculations are performed on each conformer to confirm they are true minima (no imaginary frequencies) and to compute their Gibbs free energies at a standard temperature (e.g., 298.15 K). The relative populations of the conformers can then be determined using the Boltzmann distribution.

Key Conformational Features and Expected Results

Based on studies of related molecules, we can anticipate the key conformational features of this compound.[1][5]

Piperidine Ring Conformation

The piperidine ring is expected to adopt a chair conformation.[1] The large Boc group on the nitrogen will likely influence the ring puckering. The primary equilibrium to consider is the axial vs. equatorial position of the 4-substituent. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

Rotational Isomers of the Trifluoroethylamine Group

Rotation around the C4-C(amine) and C(amine)-N bonds will give rise to different conformers. The relative orientation of the trifluoroethyl group and the piperidine ring will be governed by a combination of steric hindrance and electronic interactions, such as hyperconjugation involving the C-F bonds.[2]

Quantitative Data Summary

The following table summarizes the type of quantitative data that would be generated from a detailed computational analysis. The values presented are hypothetical and for illustrative purposes.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) |

| Equatorial-Gauche | C2-C3-C4-C(amine): 178.5; C3-C4-C(amine)-N: -65.2 | 0.00 | 0.00 | 75.3 |

| Equatorial-Anti | C2-C3-C4-C(amine): 179.1; C3-C4-C(amine)-N: 177.8 | 0.85 | 0.92 | 20.1 |

| Axial-Gauche | C2-C3-C4-C(amine): -62.3; C3-C4-C(amine)-N: -68.4 | 2.10 | 2.25 | 4.6 |

Experimental Validation

Theoretical predictions should ideally be validated by experimental data. NMR spectroscopy and X-ray crystallography are the two primary methods for this purpose.

Caption: Relationship between computational and experimental methods.

NMR Spectroscopy Protocol

NMR is a powerful tool for determining the conformation of molecules in solution.[1]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Data Acquisition: Acquire 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

-

Analysis:

-

¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constants can be used to determine dihedral angles via the Karplus equation. For the piperidine ring, large coupling constants (10-13 Hz) between adjacent axial protons are indicative of a chair conformation.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of substituents. For example, correlations between the axial protons on the piperidine ring and the trifluoroethylamine side chain can help define its orientation.

-

¹⁹F-¹H Coupling Constants (³JFH): These can also provide information about the dihedral angle between the fluorine atoms and vicinal protons.[2][5]

-

X-ray Crystallography Protocol

X-ray crystallography provides the definitive solid-state conformation of a molecule.[6][7]

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solution of the compound.[7] Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[7]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. This yields precise bond lengths, bond angles, and torsion angles for the molecule in the solid state.

Conclusion

A comprehensive theoretical conformational analysis of this compound requires a synergistic approach, combining computational modeling with experimental validation. The workflow and methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this and related molecules. Such detailed structural insights are invaluable for understanding structure-activity relationships and for the successful design and development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of complex nitrogen-containing scaffolds. Its unique structure, featuring a Boc-protected piperidine ring and a trifluoroethylamino group, offers a combination of desirable properties for drug design. The piperidine moiety is a common motif in many biologically active compounds, providing a rigid scaffold that can be functionalized to interact with various biological targets. The trifluoroethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound due to the unique properties of fluorine.

The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperidine nitrogen, enabling its use in multi-step synthetic sequences. This building block is particularly useful in the construction of spiropiperidines, a class of compounds with a three-dimensional architecture that is of growing interest in drug discovery for exploring new chemical space.

Significance in Medicinal Chemistry

The primary application of this compound lies in the synthesis of novel therapeutic agents. The incorporation of this building block can lead to the development of potent and selective modulators of various biological targets. One notable application is in the synthesis of antagonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.

The N/OFQ-ORL-1 system is implicated in a range of physiological processes, including pain modulation, mood, anxiety, and reward. Antagonists of the ORL-1 receptor have shown therapeutic potential in preclinical models for the treatment of depression, anxiety, and certain types of pain. The spiropiperidine scaffold, readily accessible from this compound, is a privileged structure for targeting the ORL-1 receptor.

Key Applications

-

Synthesis of Spiropiperidine Derivatives: This building block is a key precursor for the synthesis of various spiropiperidine compounds, which are valuable scaffolds in drug discovery due to their rigid, three-dimensional nature.

-

Development of ORL-1 Receptor Antagonists: It is utilized in the preparation of potent and selective antagonists of the ORL-1 receptor, with potential applications in the treatment of central nervous system disorders.

-

Introduction of Trifluoroethyl Moiety: The trifluoroethylamine group can be strategically incorporated into molecules to improve their pharmacokinetic and pharmacodynamic properties.

Data Presentation

The following table summarizes representative biological data for a spiropiperidine derivative synthesized using a similar building block, demonstrating the potential of this class of compounds as ORL-1 receptor antagonists.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| SPIRO-ORL-1-ANTAG | ORL-1 Receptor | [³⁵S]GTPγS Binding | 15 | Fictional data for illustrative purposes |

Experimental Protocols

Protocol 1: Synthesis of a Spiropiperidine ORL-1 Receptor Antagonist Intermediate

This protocol describes a representative procedure for the synthesis of a spiropiperidine intermediate using this compound as a starting material. The reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials:

-

This compound

-

2-Chloro-3-nitropyridine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 2-chloro-3-nitropyridine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to intramolecular cyclization conditions (e.g., reduction of the nitro group followed by acid-catalyzed cyclization) to yield the spiropiperidine core.

-

Purify the final compound by column chromatography on silica gel.

Visualizations

Caption: Signaling pathway of the ORL-1 receptor and the inhibitory action of a spiropiperidine antagonist.

Caption: General experimental workflow for the synthesis and evaluation of a spiropiperidine ORL-1 antagonist.

Application Note: Protocol for the Boc Deprotection of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within pharmaceutical and peptide chemistry. Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, yielding the corresponding primary amine as a salt. Two common and highly effective acidic methodologies are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and an alternative using hydrochloric acid (HCl) in 1,4-dioxane.

Reaction Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly undergoes decarboxylation to release the free amine and carbon dioxide.[1][3] The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Experimental Protocols

Two primary protocols for the Boc deprotection are detailed below. The choice of method may depend on the desired salt form of the final product or the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and common for complete Boc removal. The final product is isolated as the trifluoroacetate salt.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA). A common condition involves a 1:1 mixture of DCM and TFA (v/v).[4]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To the resulting residue, add cold diethyl ether to precipitate the product.

-

Purification: Collect the precipitated solid, which is the trifluoroacetate salt of the desired amine, by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol yields the hydrochloride salt of the amine, which is often a crystalline solid and can be advantageous for purification and handling.[6]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous (optional, for dilution)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or use the reagent directly if the substrate is soluble.

-

Acid Addition: To the substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2][7]

-

Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.[8] The reaction is typically complete within 30 minutes to 2 hours.[9][10][11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure.[8]

-

Purification: Add cold diethyl ether to the residue to ensure complete precipitation of the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Substrate | This compound | This compound |

| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Reagent Conc./Ratio | 20-50% TFA in DCM (v/v) | 5-10 equivalents of HCl |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | 0.5 - 2 hours |

| Product Form | Trifluoroacetate Salt | Hydrochloride Salt |

| Typical Yield | > 95% | > 95% |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.

Caption: General experimental workflow for acid-catalyzed Boc deprotection.

Safety Precautions

-

Both Trifluoroacetic acid (TFA) and concentrated solutions of HCl are highly corrosive and volatile. Always handle these reagents inside a certified chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area immediately with copious amounts of water.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. rsc.org [rsc.org]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of the Primary Amine in 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine is a valuable synthetic building block in medicinal chemistry, incorporating a Boc-protected piperidine, a chiral center, and a trifluoroethyl group. The primary amine serves as a key functional handle for introducing a wide range of substituents to explore structure-activity relationships (SAR), modify physicochemical properties, or prepare intermediates for further synthetic transformations. Derivatization is a common strategy to enhance the analytical detection of such compounds, which may lack a native chromophore or have poor chromatographic properties.[1][2]

This document provides detailed protocols for three common and effective derivatization strategies for the primary amine of this compound: Acylation , Sulfonylation , and Reductive Amination . These methods are widely used in organic synthesis and medicinal chemistry.[3][4][5]

Acylation: Formation of Amides

Acylation of the primary amine with acyl chlorides or anhydrides is a robust method to form stable amide bonds. This reaction is typically fast and high-yielding. The resulting N-acyl derivatives can be used to explore SAR or as protected intermediates.[3] Using reagents like trifluoroacetic anhydride (TFAA) can also improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[2]

Caption: General reaction scheme for the acylation of the primary amine.

Data Presentation: Acylation Reactions

| Derivatizing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Method |

| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | Data | Data | LC-MS, NMR |

| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 3-6 | Data | Data | LC-MS, NMR |

| Trifluoroacetic Anhydride | Triethylamine | DCM | 0 | 1 | Data | Data | GC-MS, LC-MS |

| User-defined | User-defined | User-defined | User-defined | User-defined | Data | Data | User-defined |

Experimental Protocol: Acetylation with Acetyl Chloride

-

Materials:

-

This compound (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.[6]

-

Slowly add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Sulfonylation: Formation of Sulfonamides

Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many pharmaceutical compounds. Careful control of reaction conditions is necessary to prevent di-sulfonylation, where the sulfonamide nitrogen is derivatized a second time.[7][8]

Caption: General reaction scheme for the sulfonylation of the primary amine.

Data Presentation: Sulfonylation Reactions

| Derivatizing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Method |

| Tosyl Chloride | Pyridine | DCM | 0 to RT | 4-16 | Data | Data | LC-MS, NMR |

| Mesyl Chloride | Triethylamine | THF | 0 to RT | 2-12 | Data | Data | LC-MS, NMR |

| Dansyl Chloride | Pyridine | Acetonitrile | RT | 2-4 | Data | Data | HPLC-FLD, LC-MS |

| User-defined | User-defined | User-defined | User-defined | User-defined | Data | Data | User-defined |

Experimental Protocol: Tosylation with p-Toluenesulfonyl Chloride

-

Materials:

-

This compound (1.1 equiv)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, 1.0 equiv)

-

Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.[7]

-

Add pyridine as the base.

-

Cool the mixture to 0 °C in an ice-water bath.

-

In a separate flask, dissolve tosyl chloride in a minimal amount of anhydrous DCM.

-

Add the tosyl chloride solution dropwise to the stirred amine solution over 30-60 minutes to minimize di-sulfonylation.[7]

-

After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Continue stirring for an additional 4-16 hours, monitoring by TLC or LC-MS.[7]

-

-

Workup and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]

-

Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine and amine), water, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Troubleshooting workflow to minimize di-sulfonylation side reactions.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5] This two-step, one-pot process first forms an imine or enamine intermediate, which is then reduced to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[9]

Caption: Reaction pathway for reductive amination of the primary amine.

Data Presentation: Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Method |

| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12-24 | Data | Data | LC-MS, NMR |

| Acetone | NaBH(OAc)₃ | DCM | RT | 12-24 | Data | Data | LC-MS, NMR |

| Formaldehyde (aq) | NaBH₃CN | Acetonitrile | RT | 4-8 | Data | Data | LC-MS, NMR |

| User-defined | User-defined | User-defined | User-defined | User-defined | Data | Data | User-defined |

Experimental Protocol: Reaction with Benzaldehyde

-

Materials:

-

This compound (1.0 equiv)

-

Benzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the primary amine in anhydrous DCE, add benzaldehyde.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride in one portion. The reaction is often slightly exothermic.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography.

-

General Experimental Workflow

The successful derivatization of the target compound follows a standardized laboratory workflow, from initial reaction setup to final analysis, which is crucial for reproducibility and obtaining high-purity material.

Caption: A generalized workflow for the derivatization of the primary amine.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides, sulfonyl chlorides, and reducing agents can be corrosive, moisture-sensitive, and/or toxic. Handle with care according to their Safety Data Sheets (SDS).

-

The Boc protecting group is sensitive to strong acids. Avoid acidic conditions that could lead to its cleavage unless desired.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cbijournal.com [cbijournal.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine in Parallel Synthesis: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2,2,2-trifluoroethylamine moiety, in particular, serves as a valuable, hydrolysis-resistant bioisostere for amide bonds. When combined with the privileged piperidine scaffold, which is prevalent in numerous CNS-active and other therapeutic agents, it forms a building block of significant interest for the creation of novel chemical libraries.

This document outlines the application of the versatile building block, 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, in parallel synthesis workflows. The tert-butyloxycarbonyl (Boc) protecting group allows for the piperidine nitrogen to be reserved for later-stage functionalization, enabling the generation of diverse compound libraries. The primary synthetic route detailed here is a parallel reductive amination, a robust and widely utilized method in combinatorial chemistry for the efficient construction of amine-containing molecules.

Core Application: Parallel Reductive Amination

The most direct and scalable approach for the parallel synthesis of libraries based on the this compound scaffold is the reductive amination between 1-Boc-4-piperidone and 2,2,2-trifluoroethylamine. This one-pot reaction is highly amenable to the multi-well plate format required for parallel synthesis.

A key advantage of this method is the use of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is selective for the reduction of the intermediate iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. This selectivity is crucial for achieving high purity in a parallel synthesis format where purification of intermediates is not feasible.

Experimental Protocols

Protocol 1: Parallel Synthesis of this compound and Analogs

This protocol describes the parallel synthesis of a small library of compounds derived from the reductive amination of various ketones with 2,2,2-trifluoroethylamine in a 96-well plate format.

Materials:

-

1-Boc-4-piperidone and other ketone building blocks

-

2,2,2-Trifluoroethylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

96-well reaction block with sealing mat

-

Multichannel pipette

-

Orbital shaker

-

Centrifugal evaporator

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 M solution of each ketone (e.g., 1-Boc-4-piperidone) in 1,2-dichloroethane (DCE).

-

Prepare a 0.6 M solution of 2,2,2-trifluoroethylamine in DCE.

-

Prepare a 1.0 M slurry of sodium triacetoxyborohydride (STAB) in DCE.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL of the appropriate ketone solution (0.1 mmol).

-

Add 200 µL of the 2,2,2-trifluoroethylamine solution (0.12 mmol, 1.2 equivalents).

-

Add 10 µL of glacial acetic acid to each well to catalyze imine formation.

-

Seal the reaction block and shake at room temperature for 1 hour.

-

-

Reduction:

-

Add 150 µL of the STAB slurry (0.15 mmol, 1.5 equivalents) to each well.

-

Reseal the reaction block and shake at room temperature for 16-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

-

Shake the block for 10 minutes, then allow the layers to separate.

-

Extract the aqueous layer with 2 x 400 µL of dichloromethane (DCM).

-

Combine the organic extracts and dry them by passing through a 96-well filter plate containing anhydrous Na₂SO₄.

-

Remove the solvent in a centrifugal evaporator to yield the crude products.

-

If necessary, purify the products via high-throughput preparative HPLC.

-

Data Presentation

The following table summarizes hypothetical quantitative data for a parallel synthesis of this compound and three analogs, demonstrating the utility of the described protocol.

| Entry | Ketone Building Block | Product | Yield (%) | Purity (%) |

| 1 | 1-Boc-4-piperidone | This compound | 85 | >95 |

| 2 | 1-Boc-3-piperidone | 1-(1-Boc-3-piperidyl)-2,2,2-trifluoroethylamine | 78 | >95 |

| 3 | N-Boc-4-phenyl-4-piperidone | 1-(1-Boc-4-phenyl-4-piperidyl)-2,2,2-trifluoroethylamine | 72 | >90 |

| 4 | 1-Boc-azepan-4-one | 1-(1-Boc-azepan-4-yl)-2,2,2-trifluoroethylamine | 81 | >95 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the parallel reductive amination.

Caption: Workflow for parallel reductive amination.

Potential Signaling Pathway Application

Compounds derived from this scaffold can be explored as modulators of G-protein coupled receptors (GPCRs), a common target class for piperidine-containing drugs. The diagram below shows a simplified GPCR signaling pathway where such a compound might act as an antagonist.

Caption: Antagonism of a GPCR signaling pathway.